

Physicochemical properties of Leelamine Hydrochloride

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Compound of Interest		
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An In-depth Technical Guide to the Physicochemical Properties of Leelamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride is the salt form of Leelamine (dehydroabietylamine), a lipophilic diterpene amine naturally extracted from the bark of pine trees.[1][2] Initially investigated for its weak affinity for cannabinoid receptors, Leelamine has emerged as a compound of significant interest in oncology research.[3][4] Its potent anticancer activity is not linked to cannabinoid receptors but to a unique mechanism of action initiated by its distinct physicochemical characteristics.[3][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of **Leelamine Hydrochloride**, details the experimental protocols used for their characterization, and illustrates its complex mechanism of action through its effects on critical cellular signaling pathways.

Core Physicochemical Properties

Leelamine hydrochloride is a crystalline solid with specific solubility and stability profiles.[6] Its weakly basic and lipophilic nature is fundamental to its biological activity, conferring the lysosomotropic properties that allow it to accumulate in acidic cellular organelles like lysosomes.[2][7][8][9] The primary amino group is crucial for this activity.[2][10]



Data Summary

The quantitative physicochemical data for **Leelamine Hydrochloride** and its free base form are summarized in the table below for clarity and comparative analysis.



Property	Value (Leelamine Hydrochloride)	Value (Leelamine - Free Base)	Reference(s)
IUPAC Name	(1R,4aS,10aR)-1,2,3, 4,4a,9,10,10a- Octahydro-1,4a- dimethyl-7-(1- methylethyl)-1- phenanthrenemethan amine hydrochloride	Abieta-8,11,13-trien- 18-amine	[2][3]
Synonyms	(+)- Dehydroabietylamine HCl	Leelamine, Amine D	[3][6]
Molecular Formula	C20H31N • HCl	C20H31N	[6][11]
Formula Weight	321.9 g/mol	285.48 g/mol	[2][3][6]
Appearance	Crystalline Solid	-	[6]
Purity	≥98%	≥98%	[6][11]
Melting Point	Not specified	44.5 °C (317.65 K)	[12]
рКа	9.9	9.9	[1][10]
LogD (pH 7.4)	2.8	2.8	[10]
LogD (pH 5.0)	2.1	2.1	[10]
Storage	-20°C	Room Temperature	[6][11]
Stability	≥ 4 years (solid at -20°C)	≥ 2 years (solution at RT)	[6][11]
Solubility			
DMSO	25 mg/mL	30 mg/mL	[6][11]
DMF	20 mg/mL	30 mg/mL	[6][11]
Ethanol	20 mg/mL	100 mg/mL	[6][11]
Water	up to 9 mg/mL	-	[13]



DMSO:PBS (pH 7.2) (1:2)	0.15 mg/mL	-	[6]
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Mechanism of Action and Signaling Pathways

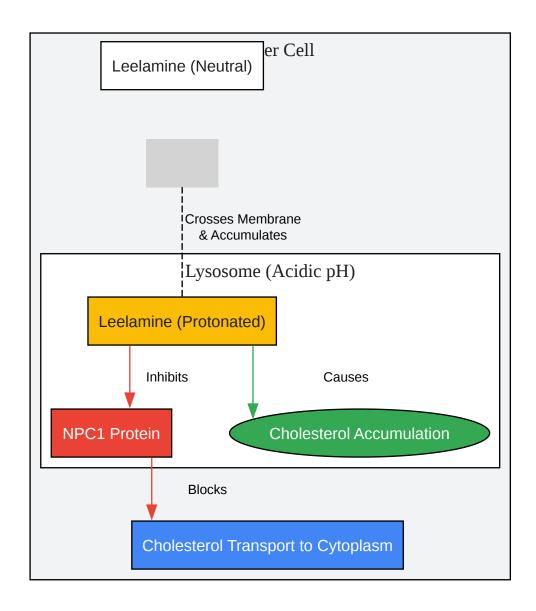
The primary mechanism of Leelamine's anticancer effect is a multi-step process initiated by its physicochemical properties. This process leads to the disruption of cholesterol homeostasis, which in turn inhibits multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation.[9]

Lysosomal Accumulation and Cholesterol Transport Inhibition

As a weakly basic amine (pKa 9.9), Leelamine readily crosses cell membranes in its neutral state.[1][2] Upon entering acidic organelles such as late endosomes and lysosomes (pH ~4.8), it becomes protonated and trapped, a property known as lysosomotropism.[2][7][10] This accumulation is the foundational step for its activity.[2]

The high concentration of Leelamine within the lysosome physically obstructs intracellular cholesterol trafficking. It is believed to compete with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol out of the lysosome.[2][14] This blockade results in a massive buildup of cholesterol within the lysosome, making it unavailable for cellular processes that are critical for cancer cells, such as membrane synthesis and signal transduction.[1][7]





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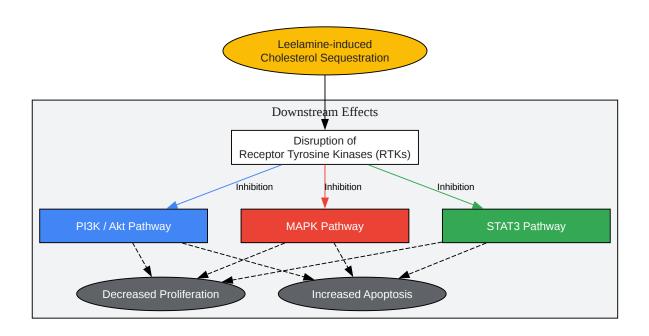
Caption: Leelamine's lysosomotropic action and inhibition of cholesterol transport.

Inhibition of Oncogenic Signaling Cascades

The disruption of cholesterol homeostasis has profound downstream consequences. Cholesterol is a vital component of cellular membranes, including the lipid rafts that serve as organizing centers for receptor tyrosine kinases (RTKs). By sequestering cholesterol, Leelamine disrupts receptor-mediated endocytosis and endosome trafficking, which in turn shuts down the activity of key signaling pathways that drive cancer progression.[5][9]



Studies have confirmed that Leelamine treatment leads to the potent inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[9][15][16] These pathways are constitutively active in many cancers, including melanoma, and regulate cell proliferation, survival, and apoptosis.[15] By targeting these three major cascades simultaneously, Leelamine presents a multi-pronged attack against cancer cells.[15]



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Caption: Inhibition of key oncogenic signaling pathways by Leelamine.

Experimental Protocols

The characterization of **Leelamine Hydrochloride**'s properties and mechanism of action relies on a suite of standard and specialized biochemical and cell biology techniques.

Physicochemical Property Determination

Solubility Assessment: A standard protocol involves adding increasing amounts of
 Leelamine Hydrochloride to a fixed volume of a specific solvent (e.g., DMSO, water,



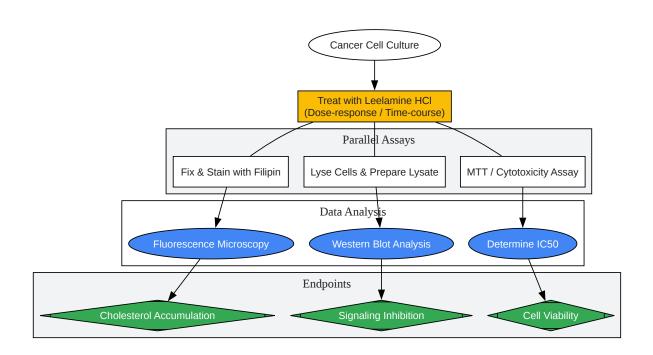
ethanol) at a constant temperature. The mixture is vortexed and visually inspected for complete dissolution. The point of saturation is determined to establish the solubility in mg/mL. For buffered solutions like PBS, pH is carefully controlled.

- pKa and LogD Determination: The acid dissociation constant (pKa) and distribution coefficient (LogD) are critical to understanding the lysosomotropic properties. These are often predicted using computational chemistry software (e.g., MarvinSketch, ChemDraw).
 Experimental determination can be performed via potentiometric titration for pKa and the shake-flask method using an octanol/water system for LogD at different pH values.
- Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) is used
 to assess the purity of the compound, typically aiming for ≥98%. The identity and structure
 are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass
 Spectrometry (MS) to verify the molecular weight and fragmentation pattern.[10]

Cellular Mechanism of Action Assays

- Cholesterol Accumulation Visualization (Filipin Staining): To visually confirm the disruption of
 cholesterol transport, cancer cells are treated with Leelamine. After treatment, cells are fixed
 and stained with Filipin, a fluorescent compound that specifically binds to unesterified
 cholesterol. Fluorescence microscopy is then used to visualize the accumulation of
 cholesterol within intracellular vesicles, which appear as bright puncta.[2]
- Signaling Pathway Analysis (Western Blotting): To quantify the inhibition of signaling pathways, Western blotting is the standard method.[5][9] Cells are treated with Leelamine for various durations, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key phosphorylated (activated) and total proteins in the PI3K/Akt, MAPK, and STAT3 pathways (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3).
- Autophagic Flux Measurement: Leelamine's effect on autophagy is assessed by measuring the levels of key autophagic marker proteins like LC3B and p62/SQSTM1 via Western blot.
 An accumulation of both proteins indicates a blockage of autophagic flux.[9][14]





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Caption: Experimental workflow for evaluating Leelamine's cellular effects.

Conclusion

Leelamine Hydrochloride possesses a unique set of physicochemical properties that define its potent anticancer activity. Its lipophilic, weakly basic nature drives its accumulation in lysosomes, initiating a cascade of events that includes the inhibition of cholesterol transport and the subsequent shutdown of critical oncogenic signaling pathways like PI3K/Akt, MAPK, and STAT3. This multi-targeted mechanism makes **Leelamine Hydrochloride** a compelling candidate for further investigation and development in the field of oncology, particularly for highly resistant cancers. The experimental protocols outlined herein provide a robust framework for researchers to further explore and validate its therapeutic potential.



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